molecular formula C9H5N3O B13030055 6-Isocyanatoquinoxaline

6-Isocyanatoquinoxaline

Cat. No.: B13030055
M. Wt: 171.16 g/mol
InChI Key: ZJMASMIWOLDCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isocyanatoquinoxaline is a derivative of quinoxaline, a fused heterocyclic compound consisting of a benzene ring fused to a pyrazine ring. Quinoxaline derivatives have garnered significant attention due to their diverse biological activities and applications in medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isocyanatoquinoxaline typically involves the reaction of quinoxaline derivatives with isocyanates. One common method is the reaction of 6-aminoquinoxaline with phosgene to form this compound. This reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of alternative reaction media, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Isocyanatoquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Urea and Carbamate Derivatives: Formed from substitution reactions with amines and alcohols.

    Heterocyclic Compounds: Formed from cycloaddition reactions.

    Quinoxaline N-oxides and Derivatives: Formed from oxidation and reduction reactions.

Scientific Research Applications

6-Isocyanatoquinoxaline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and polymers.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Quinoxaline derivatives, including this compound, are investigated for their anticancer, antimicrobial, and antiviral properties.

    Industry: It is used in the production of dyes, fluorescent materials, and organic semiconductors

Mechanism of Action

The mechanism of action of 6-Isocyanatoquinoxaline involves its interaction with nucleophilic sites on biological macromolecules. It can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. The compound may also interact with DNA and RNA, affecting their structure and function. These interactions can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

    Quinoxaline: The parent compound, known for its broad spectrum of biological activities.

    6-Aminoquinoxaline: A precursor in the synthesis of 6-Isocyanatoquinoxaline.

    Quinoxaline N-oxides: Oxidized derivatives with distinct chemical properties.

Uniqueness: this compound is unique due to the presence of the isocyanate functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound for the synthesis of novel materials and biologically active molecules .

Properties

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

6-isocyanatoquinoxaline

InChI

InChI=1S/C9H5N3O/c13-6-12-7-1-2-8-9(5-7)11-4-3-10-8/h1-5H

InChI Key

ZJMASMIWOLDCKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1N=C=O

Origin of Product

United States

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